![molecular formula C13H20N2O B13181452 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
2-{[1-(4-Propylphenyl)ethyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Propylphenyl)ethyl]amino}acetamide is a chemical compound with the molecular formula C13H20N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a propylphenyl group attached to an ethylaminoacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide typically involves the reaction of 4-propylbenzylamine with ethyl bromoacetate, followed by hydrolysis and subsequent amidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Propylphenyl)ethyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2-{[1-(4-Propylphenyl)ethyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Methylphenyl)ethyl]amino}acetamide
- 2-{[1-(4-Ethylphenyl)ethyl]amino}acetamide
- 2-{[1-(4-Butylphenyl)ethyl]amino}acetamide
Uniqueness
2-{[1-(4-Propylphenyl)ethyl]amino}acetamide is unique due to its specific propylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[1-(4-propylphenyl)ethylamino]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-3-4-11-5-7-12(8-6-11)10(2)15-9-13(14)16/h5-8,10,15H,3-4,9H2,1-2H3,(H2,14,16) |
InChI Key |
PGDBGGLNQXTXLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)
![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)

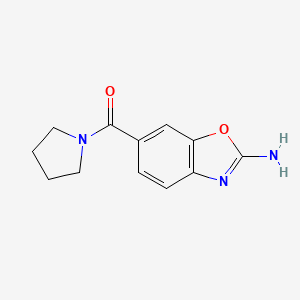
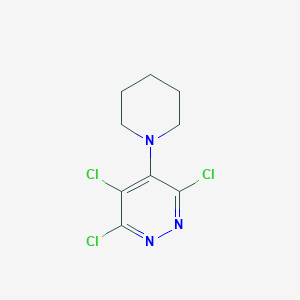
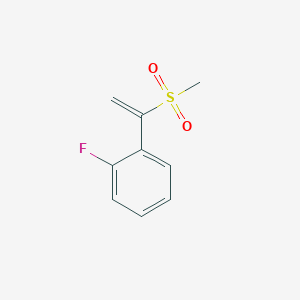
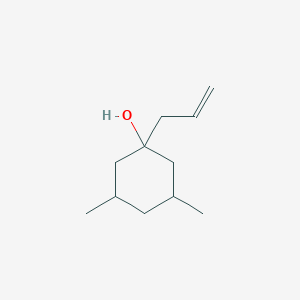
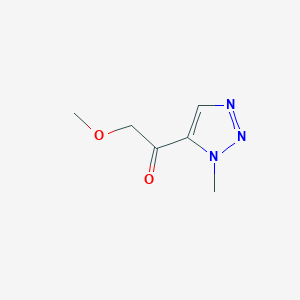


![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)
![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)

![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
